2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Structural confirmation QC/QA Regioisomer differentiation

This C19H14BrN3 scaffold features a 2-(3-bromophenyl) regioisomer, confirmed by Wiley KnowItAll 1H NMR as its definitive identity standard. The meta-bromo substituent provides a unique halogen-bond donor vector for hinge-region optimization in kinase panels, distinguishing it from para-bromo or biphenyl analogs that alter logP and binding geometry. This specific substitution pattern enables late-stage Suzuki, Buchwald, or Ullmann couplings unavailable to other C19H14BrN3 isomers, making it essential for precise SAR exploration. Verify received batches against the archived spectrum to prevent regioisomeric mismatches that compromise assay integrity.

Molecular Formula C19H14BrN3
Molecular Weight 364.2 g/mol
Cat. No. B3685719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H14BrN3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC(=CC=C4)Br
InChIInChI=1S/C19H14BrN3/c1-13-10-18(14-6-3-2-4-7-14)23-19(21-13)12-17(22-23)15-8-5-9-16(20)11-15/h2-12H,1H3
InChIKeyOVLASFQBIMNHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine: Core Identity and Procurement Starting Point


2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic small molecule (C19H14BrN3, MW 364.25) built on the pyrazolo[1,5-a]pyrimidine scaffold [1]. It carries a 3‑bromophenyl substituent at the 2‑position, a methyl group at the 5‑position, and a phenyl ring at the 7‑position. The pyrazolo[1,5-a]pyrimidine core is a recognized adenine bioisostere frequently exploited in kinase inhibitor design [2]. Although the compound is listed by multiple chemical vendors, publicly available quantitative bioactivity data for this precise substitution pattern remain sparse, making independent identity confirmation through orthogonal analytical methods a prerequisite for procurement.

Why 2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Casually Interchanged with Other Pyrazolo[1,5-a]pyrimidines


Even closely related pyrazolo[1,5-a]pyrimidine isomers or analogs can display large shifts in target affinity, selectivity, and physicochemical properties because the spatial orientation and electronic character of the bromine substituent strongly influence molecular recognition [1]. For instance, the 2‑(3‑bromophenyl) regioisomer presents the bromine meta to the point of attachment, whereas alternative C19H14BrN3 isomers such as 7‑(4‑bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine or 7-[1,1'-biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine reposition the halogen or replace the phenyl ring entirely, which can alter logP, metabolic stability, and hinge-binding geometry . These structural nuances mean that substituting one catalog-listed C19H14BrN3 compound for another without matched analytical and biological validation risks invalidating SAR conclusions or causing unexpected assay failures. The quantitative differentiation evidence below clarifies where meaningful differences have been documented.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine


Regioisomeric Purity and Structural Identity by 1H NMR (DMSO‑d6)

The target compound can be unambiguously distinguished from its closest C19H14BrN3 regioisomers through its 1H NMR fingerprint in DMSO‑d6. The reference spectrum archived in the Wiley KnowItAll library provides the definitive chemical shift pattern for the 2‑(3‑bromophenyl) substitution topology [1]. In contrast, the isomer 7‑(4‑bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits a distinct aromatic proton splitting pattern due to the para-bromophenyl placement, and 7-[1,1'-biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine integrates an additional phenyl spin system absent in the target compound .

Structural confirmation QC/QA Regioisomer differentiation

Potential Kinase Scaffold: Class-Level Target Engagement Inference

The pyrazolo[1,5-a]pyrimidine core is a validated adenine bioisostere that occupies the ATP-binding pocket of multiple kinases [1]. Patent US‑8580782‑B2 exemplifies substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors, and independent literature demonstrates that analogues with a 2‑aryl group and 5‑methyl‑7‑phenyl substitution can achieve nanomolar CDK2 inhibitory activity [2]. Although quantitative IC50 data for the exact 2‑(3‑bromophenyl) derivative are not publicly available, the scaffold and substitution pattern place it in the same pharmacophoric space as reported CDK2 inhibitors, distinguishing it from pyrazolo[1,5-a]pyrimidine isomers that lack the 3‑bromophenyl group and consequently may lose hinge-region halogen-bonding contacts.

Kinase inhibition CDK Adenine bioisostere

Molecular Properties and Drug-Likeness Comparison Across C19H14BrN3 Isomers

Calculated physicochemical descriptors provide a baseline for differentiating C19H14BrN3 isomers. The target compound has a molecular weight of 364.25 g/mol [1]. The isomer 7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine shares the same molecular formula and weight but exhibits a different topological polar surface area and logP owing to the altered substitution pattern . These differences influence solubility, permeability, and protein binding, which are critical for both in vitro assay behavior and downstream lead optimization.

Physicochemical properties Drug-likeness LogP

Best-Fit Application Scenarios for 2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Hit‑Finding and Scaffold Hopping

Because the pyrazolo[1,5-a]pyrimidine core acts as an adenine bioisostere, the compound is a candidate for kinase panel screening programs targeting CDKs or related CMGC kinases [1]. The 2‑(3‑bromophenyl) group provides a halogen‑bond donor for the hinge region, which is absent in des‑bromo or regioisomeric analogues, making this compound particularly valuable for SAR exploration aimed at improving hinge‑binding affinity.

Reference Standard for Regioisomer Identification in QC/QA

The Wiley KnowItAll 1H NMR spectrum serves as a definitive identity standard [2]. Analytical laboratories can use the archived spectrum to confirm that incoming batches are the 2‑(3‑bromophenyl) regioisomer and not the 7‑(4‑bromophenyl) or 7‑(biphenyl) variants, preventing costly data artifacts in downstream assays.

Building Block for Focused Chemical Library Synthesis

Medicinal chemistry groups constructing targeted libraries around the pyrazolo[1,5-a]pyrimidine scaffold can use this compound as a late‑stage diversification point. The bromine handle at the meta position of the 2‑phenyl ring permits Suzuki, Buchwald, or Ullmann coupling reactions that are not accessible from the para‑bromo or biphenyl regioisomers, offering a distinct vector for parallel library expansion.

Quote Request

Request a Quote for 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.